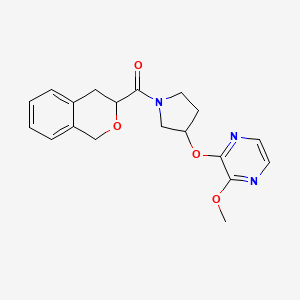

Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring:

- Isochroman core: A benzopyran-derived scaffold contributing rigidity and aromaticity.

- Pyrrolidine moiety: A five-membered nitrogen-containing ring, substituted at the 3-position with a methoxypyrazine group.

- Functional groups: A ketone bridge linking isochroman and pyrrolidine, and a methoxy-substituted pyrazine ether.

The compound’s structural complexity implies applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (methoxy/pyrazine) and steric interactions (isochroman) .

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-24-17-18(21-8-7-20-17)26-15-6-9-22(11-15)19(23)16-10-13-4-2-3-5-14(13)12-25-16/h2-5,7-8,15-16H,6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFFMMQBQZGBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Homophthalic Acid Derivatives

A foundational method involves the treatment of alkylated phenols with α-bromobutyryl bromide to yield 7-hydroxyindanones, which undergo benzaldehyde-mediated condensation to form 2-benzylidene-7-hydroxyindanones. Subsequent ozonolysis generates 8-hydroxyisochroman-1,3-diones, pivotal precursors for further functionalization.

Reaction Scheme

$$

\text{Phenol} + \alpha\text{-bromobutyryl bromide} \xrightarrow{\text{EtOH, reflux}} \text{7-hydroxyindanone} \xrightarrow{\text{benzaldehyde}} \text{2-benzylidene derivative} \xrightarrow{\text{ozonolysis}} \text{isochroman-1,3-dione}

$$

Key conditions:

Epoxide Ring-Opening in Hexafluoroisopropanol (HFIP)

Recent advances utilize epoxides as aldehyde surrogates in HFIP solvent systems. For example, 2-(4-nitrophenyl)oxirane reacts with 2-(3,4-dimethoxyphenyl)ethanol under TfOH catalysis (10 mol%) to form isochroman derivatives in 70% isolated yield.

Optimized Parameters (Table 1)

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst | TfOH | 70% |

| Concentration | 0.1 M | Maximizes yield |

| Temperature | 25°C | No degradation |

| Solvent | HFIP | 70% vs. 46% in EtOAc |

This method offers scalability, with gram-scale reactions maintaining >65% efficiency.

Pyrrolidine-Pyrazine Subunit Preparation

Pyrrolidine Functionalization

The 3-hydroxypyrrolidine intermediate is synthesized via:

- Ring-opening of aziridines : Treatment of N-protected aziridines with nucleophiles (e.g., alcohols) under Lewis acid catalysis.

- Enantioselective hydroxylation : Using Sharpless asymmetric dihydroxylation on pyrrolidine precursors.

Protection Strategies

- N-Boc protection: Ensures regioselectivity during etherification.

- Silyl ethers: Stabilize hydroxyl groups for pyrazine coupling.

Pyrazinyl Ether Formation

Coupling 3-methoxypyrazin-2-ol with 3-hydroxypyrrolidine employs Mitsunobu conditions (DIAD, PPh₃) or SNAr reactions.

Mitsunobu Protocol

$$

\text{3-hydroxypyrrolidine} + \text{3-methoxypyrazin-2-ol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine}

$$

Final Coupling and Methanone Assembly

Amide Bond Formation

Coupling isochroman-3-carboxylic acid with 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine via EDC/HOAt or HATU-mediated activation:

$$

\text{Isochroman-3-COOH} + \text{pyrrolidine-amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target molecule}

$$

Ketone Linkage via Friedel-Crafts Acylation

Alternative route employs Friedel-Crafts acylation of isochroman with pyrrolidine-pyrazine carbonyl chloride:

$$

\text{Isochroman} + \text{RCOCl} \xrightarrow{\text{AlCl₃, DCM}} \text{Target ketone}

$$

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O).

- XRD : Confirms crystalline structure for batch-to-batch consistency.

Industrial-Scale Considerations

Cost-Effective Catalysts

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is . The compound features a unique structure that combines an isochroman moiety with a pyrrolidine and a methoxypyrazine group, which may contribute to its diverse biological activities.

Biological Activities

Isochroman derivatives have been shown to exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that isochroman derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain derivatives show selective cytotoxicity against various cancer cell lines while sparing normal cells, making them potential candidates for targeted cancer therapies .

- Neuroprotective Effects : Isochromans have been investigated for their neuroprotective properties. Compounds similar to this compound have been reported to ameliorate symptoms in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the potential applications of Isochroman derivatives:

Mechanism of Action

The mechanism of action of Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of the target compound with analogs from the evidence:

Key Observations:

- Target vs. Thienothiophene-Pyrazole (): The thienothiophene core introduces sulfur atoms, enhancing lipophilicity compared to the oxygen-rich isochroman. Amino groups in ’s compound may improve solubility but reduce metabolic stability relative to the methoxypyrazine .

- Target vs. However, the methanone in the target compound may offer stronger electrophilic character than the ethanone in .

- Target vs. Patent Compound () : The patent compound’s fused imidazo-pyrrolo-pyrazine system likely confers higher binding affinity to biological targets but may complicate synthesis and reduce solubility .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The methoxypyrazine in the target compound enhances water solubility compared to phenyl or cyano groups in ’s analogs. However, the isochroman’s aromaticity may counteract this by increasing hydrophobicity.

- logP (Lipophilicity): The thienothiophene-pyrazole () has a higher logP (~4.5 estimated) due to sulfur and phenyl groups, whereas the target compound’s logP is likely moderate (~2.8) due to methoxy and pyrazine .

- Metabolic Stability: Pyrrolidine rings (target and ) are prone to oxidative metabolism, but the methoxy group in the target may slow degradation compared to amino substituents in .

Biological Activity

Isochroman derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is notable for its potential therapeutic applications, particularly in treating neurological disorders. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isochroman moiety linked to a methoxypyrazine and a pyrrolidine group. This unique arrangement may contribute to its biological activity.

1. Neuropharmacological Effects

Research indicates that isochroman derivatives exhibit promising effects on the central nervous system (CNS). Specifically, compounds similar to this compound have been studied for their potential in treating various CNS disorders, including:

- Depression

- Anxiety Disorders

- Schizophrenia

- Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's)

Studies suggest that these compounds may modulate neurotransmitter systems, thereby alleviating symptoms associated with these conditions .

2. Antimicrobial Activity

Isochroman derivatives have also shown antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including antibiotic-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

3. Antioxidant Properties

Some derivatives exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of neuroprotection and overall cellular health .

Data Table: Biological Activity Summary

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of an isochroman derivative on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, attributed to increased serotonin levels in the brain. These findings suggest potential for clinical applications in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

In another study, Isochroman derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Neurotransmitter Receptors : Modulating serotonin and dopamine pathways.

- Bacterial Enzymes : Inhibiting critical enzymes involved in cell wall synthesis.

These interactions lead to altered physiological responses, contributing to the observed therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.